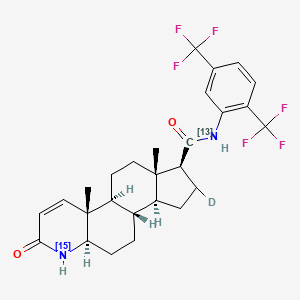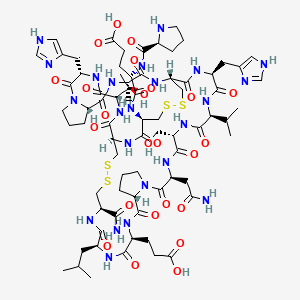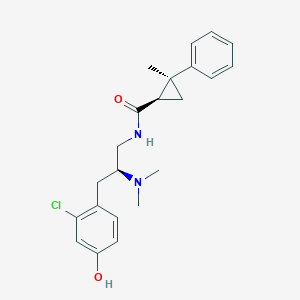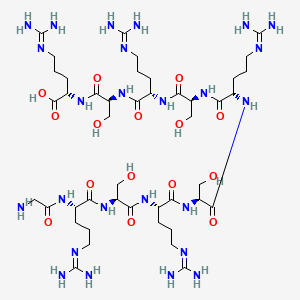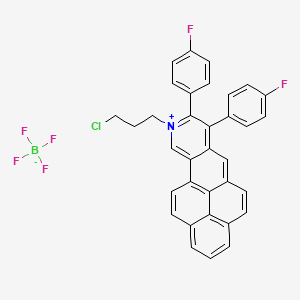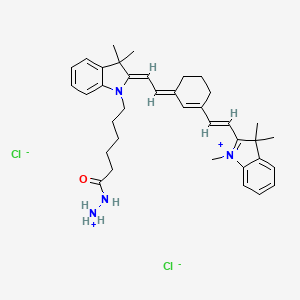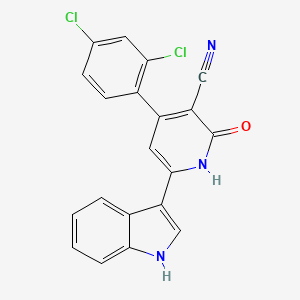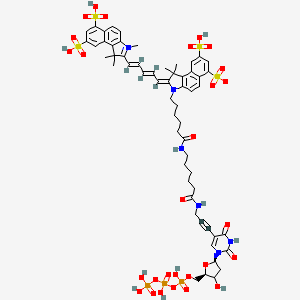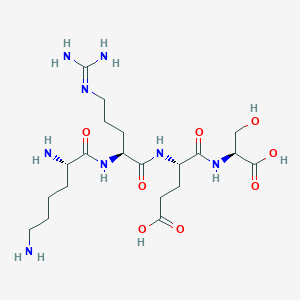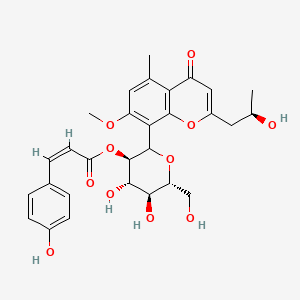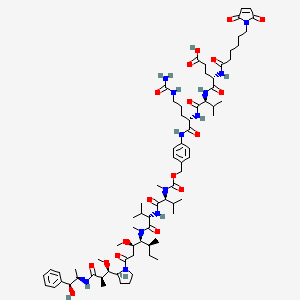
MC-EVCit-PAB-MMAE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MC-EVCit-PAB-MMAE is a drug-linker conjugate used in antibody-drug conjugates (ADCs). It consists of the linker MC-EVCit-PAB and the potent tubulin polymerization inhibitor monomethyl auristatin E (MMAE). This compound is primarily used in targeted cancer therapies, where it delivers cytotoxic agents directly to cancer cells, minimizing damage to healthy cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MC-EVCit-PAB-MMAE involves the conjugation of the linker MC-EVCit-PAB to the cytotoxic agent MMAE. The process typically includes the following steps:
Activation of the Linker: The linker MC-EVCit-PAB is activated using appropriate reagents to form a reactive intermediate.
Conjugation with MMAE: The activated linker is then reacted with MMAE under controlled conditions to form the final conjugate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large batches of the compound are synthesized in reactors, ensuring consistent quality.
Purification: The crude product is purified using techniques such as chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications
Análisis De Reacciones Químicas
Types of Reactions
MC-EVCit-PAB-MMAE undergoes various chemical reactions, including:
Hydrolysis: The linker can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the linker site.
Reduction: Reduction reactions can occur, affecting the linker and the cytotoxic agent.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: The major products include the free linker and MMAE.
Oxidation: Oxidized derivatives of the linker and MMAE.
Reduction: Reduced forms of the linker and MMAE
Aplicaciones Científicas De Investigación
MC-EVCit-PAB-MMAE has several scientific research applications, including:
Cancer Research: Used in the development of targeted cancer therapies, particularly in ADCs.
Cell Biology: Studying the effects of tubulin polymerization inhibition on cell division.
Pharmacology: Investigating the pharmacokinetics and pharmacodynamics of ADCs.
Drug Development: Used as a model compound for developing new ADCs with improved efficacy and safety profiles .
Mecanismo De Acción
MC-EVCit-PAB-MMAE exerts its effects through the following mechanism:
Targeting Cancer Cells: The antibody component of the ADC targets specific antigens on cancer cells.
Internalization: The ADC is internalized by the cancer cell through receptor-mediated endocytosis.
Release of MMAE: Inside the cell, the linker is cleaved, releasing MMAE.
Inhibition of Tubulin Polymerization: MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network, leading to cell cycle arrest and apoptosis
Comparación Con Compuestos Similares
MC-EVCit-PAB-MMAE is compared with other similar compounds, such as:
MC-vc-PAB-MMAE: Similar linker but different conjugation chemistry.
MC-VC-PAB-MMAE: Another variant with a different linker structure.
MC-VC-PAB-SN38: Uses a different cytotoxic agent, SN38, instead of MMAE.
Uniqueness
This compound is unique due to its specific linker chemistry, which provides stability and controlled release of MMAE, enhancing its therapeutic efficacy and safety profile .
Propiedades
Fórmula molecular |
C73H112N12O18 |
|---|---|
Peso molecular |
1445.7 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H112N12O18/c1-15-45(8)63(54(101-13)40-58(89)84-39-23-27-53(84)65(102-14)46(9)66(93)76-47(10)64(92)49-24-18-16-19-25-49)82(11)71(98)61(43(4)5)81-70(97)62(44(6)7)83(12)73(100)103-41-48-29-31-50(32-30-48)77-67(94)51(26-22-37-75-72(74)99)79-69(96)60(42(2)3)80-68(95)52(33-36-59(90)91)78-55(86)28-20-17-21-38-85-56(87)34-35-57(85)88/h16,18-19,24-25,29-32,34-35,42-47,51-54,60-65,92H,15,17,20-23,26-28,33,36-41H2,1-14H3,(H,76,93)(H,77,94)(H,78,86)(H,79,96)(H,80,95)(H,81,97)(H,90,91)(H3,74,75,99)/t45-,46+,47+,51-,52-,53-,54+,60-,61-,62-,63-,64+,65+/m0/s1 |
Clave InChI |
KPTRUCATMPLMGA-KHKJXGKZSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCCCN4C(=O)C=CC4=O |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)CCCCCN4C(=O)C=CC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


